1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- is a complex organic compound belonging to the purine family. Purines are essential components of nucleic acids and play critical roles in various biological processes. This specific compound is characterized by its unique molecular structure and properties, making it of interest in both chemical synthesis and biological research.
This compound can be sourced from various chemical suppliers such as Sigma-Aldrich and Enamine, which provide detailed specifications regarding its purity, molecular weight, and structural data. The molecular weight of 1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- is approximately 195.23 g/mol.
1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- is classified as a purine derivative. It is often utilized in biochemical applications due to its structural similarity to adenine and guanine, which are fundamental components of DNA and RNA.
The synthesis of 1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure the correct formation of the purine ring structure while minimizing side reactions. Reaction conditions such as temperature and solvent choice play crucial roles in achieving high yields.
Key structural data include:
1H-Purine-2,6-dione can participate in various chemical reactions typical for purine derivatives:
The reactivity of this compound is influenced by its electron-rich nitrogen atoms and the presence of functional groups that can stabilize intermediates during reactions.
The mechanism of action for compounds like 1H-Purine-2,6-dione often involves interactions with biological macromolecules such as enzymes or nucleic acids.
Studies indicate that modifications at specific positions on the purine ring can significantly alter the binding affinity and specificity towards target enzymes or receptors.
1H-Purine-2,6-dione has several applications in scientific research:
The core scaffold 1H-purine-2,6-dione (also termed xanthine) consists of a fused pyrimidine-imidazole ring system with carbonyl groups at positions 2 and 6. The derivative 3,4,5,9-tetrahydro-1,3-dimethyl-1H-purine-2,6-dione features saturation at the 4,5,8,9-positions and methyl substituents at N1 and N3. This structural modification reduces aromaticity, enhancing conformational flexibility and altering electronic properties compared to planar xanthines like caffeine or theophylline. The IUPAC name explicitly defines:
Table 1: Structural Classification of Key Purine-2,6-dione Analogues
| Compound Name | Core Structure | Substituents | CAS Registry |
|---|---|---|---|
| 1H-Purine-2,6-dione (Xanthine) | Unsaturated | H at N1,N3,N7,N9 | 69-89-6 |
| 3,4,5,9-Tetrahydro-1,3-dimethyl-1H-purine-2,6-dione | Tetrahydro-purine | CH₃ at N1,N3 | Not assigned |
| 1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione (Theophylline) | Unsaturated | CH₃ at N1,N3 | 58-55-9 |
| 3-Isobutyl-1-methylxanthine (IBMX) | Unsaturated | CH₃ at N1, CH₂CH(CH₃)₂ at N3 | 28822-58-4 |
Hydrogen bonding patterns in tetrahydro derivatives differ significantly from unsaturated xanthines. The saturated C4-C5 bond allows puckered conformations, while carbonyl groups at C2 and C6 retain hydrogen-bond acceptor capacity. This influences molecular recognition at biological targets like phosphodiesterases (PDEs) or serotonin receptors [3] [8] [9].
Purine-2,6-dione derivatives exhibit multifaceted bioactivity attributable to their mimicry of endogenous purines (e.g., adenosine, GTP). Key mechanisms include:
Table 2: Receptor Affinity Profiles of 7/8-Substituted Purine-2,6-diones| Compound | 7-Substituent | 8-Substituent | Ki (nM) | || | | | 5-HT1A | 5-HT7 | 5-HT2A || 21 | Benzyl | 4-(3-Cl-phenyl)piperazine-butylamino | 4.3 | 51 | 68 || 42 | Phenyl | 4-(2-methoxyphenyl)piperazine-propoxy | 19 | 83 | >10,000 |Data derived from competition binding assays using rat hippocampal/cortical membranes and cloned human receptors [9].
Structure-activity relationship (SAR) studies reveal:
The therapeutic exploration of purine derivatives originated with natural product isolation in the 19th century. Key milestones include:
Tetrahydro derivatives emerged in the 1990s–2000s to address limitations of classical xanthines:
Recent work (2010–present) focuses on 8-arylpiperazinylalkyl derivatives for neuropsychiatric disorders. Compound 21 (Table 2) showed significant antidepressant-like effects in murine forced swim tests (FST) and anxiolytic activity in four-plate tests (FPT), attributable to its mixed 5-HT₁ₐ/5-HT₂ₐ/5-HT₇ affinity [9]. This exemplifies the scaffold’s evolution toward multitarget engagement for complex psychiatric conditions.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: